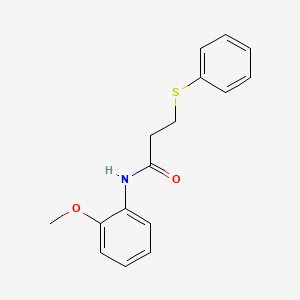![molecular formula C18H19N3O B5842714 N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 1990 by Roche Pharmaceuticals and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This inhibition of PKC activity has been shown to have a variety of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to be neuroprotective in certain models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is its potency as a PKC inhibitor, which allows for the study of PKC-mediated signaling pathways in a variety of cellular and physiological contexts. However, its non-specificity for PKC isoforms and potential off-target effects must also be taken into account when interpreting results. Additionally, the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 can be complex and time-consuming, which may limit its widespread use in some laboratories.
未来方向
There are many potential future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220, including its use in the investigation of PKC-mediated signaling pathways in various physiological and pathological conditions. Additionally, the development of more specific PKC inhibitors based on the structure of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 may lead to the development of new therapeutics for a variety of diseases. Finally, the investigation of N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220's effects on other cellular signaling pathways and its potential use in combination with other drugs may lead to new insights into the regulation of cellular processes.
合成方法
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 is synthesized through a multi-step process starting with the reaction between 3-methylbenzoyl chloride and 2-(1H-indol-3-yl)ethylamine to form 3-methyl-N-(2-(1H-indol-3-yl)ethyl)benzamide. This intermediate is then reacted with potassium cyanate to form N-(2-(1H-indol-3-yl)ethyl)urea, which is then treated with 3-methylphenyl isocyanate to yield N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220.
科学研究应用
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes including cell growth, differentiation, and apoptosis. As such, N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 31-8220 has been used in a variety of studies to investigate the role of PKC in various physiological and pathological conditions.
属性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-5-4-6-15(11-13)21-18(22)19-10-9-14-12-20-17-8-3-2-7-16(14)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFYUYLCDXWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

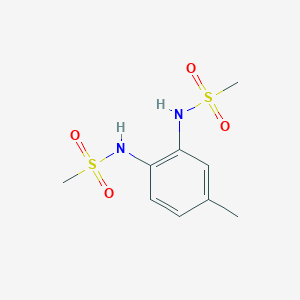
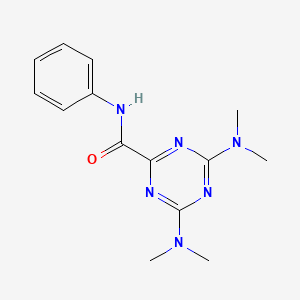
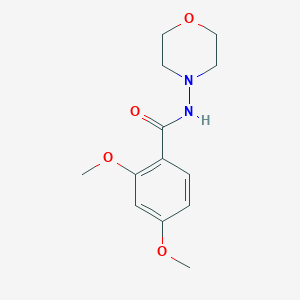
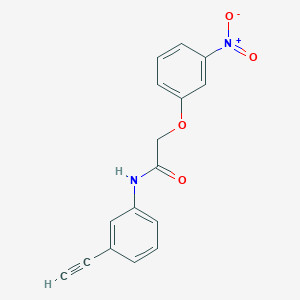
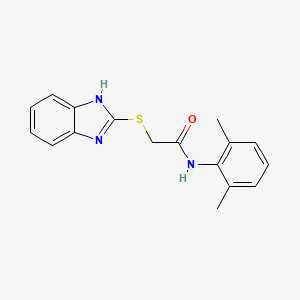
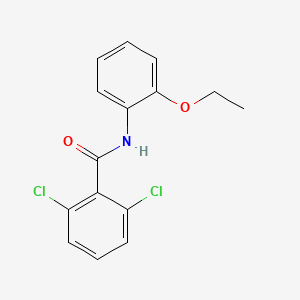


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
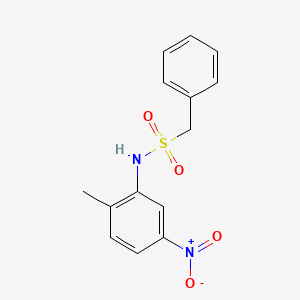
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
